molecular formula C13H16N2O6 B1676143 Medinoterb acetate CAS No. 2487-01-6

Medinoterb acetate

Cat. No.: B1676143
CAS No.: 2487-01-6
M. Wt: 296.28 g/mol
InChI Key: LWULXYSYLOIDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Medinoterb acetate is a synthetic compound primarily known for its use as a herbicide. It was developed to control various weeds pre-emergence in crops such as cereals, sugarbeet, and legumes. The compound is a structural derivative of benzoic acids, specifically classified as a benzoate ester and phenol .

Mechanism of Action

Target of Action

Medinoterb acetate is a synthetic compound that primarily targets broad-leaved weeds, including nettles, morning glory, and nightshade . It was used as a pre-emergence herbicide in various crops, including legumes, sugarbeet, cotton, and cereals .

Mode of Action

The mode of action of this compound involves the uncoupling of oxidative phosphorylation via disruption of the proton gradient . This disruption interferes with the energy production within the target organisms, leading to their eventual death .

Biochemical Pathways

It is known that the compound disrupts oxidative phosphorylation, a crucial process in the energy metabolism of cells . This disruption likely affects multiple downstream biochemical pathways, leading to a broad spectrum of effects on the target organisms.

Pharmacokinetics

The compound’s chemical structure, specifically its molecular formula of c₁₃h₁₆n₂o₆ , suggests that it may have certain properties affecting its bioavailability

Result of Action

The primary result of this compound’s action is the control of various broad-leaved weeds . By disrupting oxidative phosphorylation, the compound interferes with the energy metabolism of these plants, leading to their death . This makes this compound an effective herbicide for controlling weed growth in various crops .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It is known that this compound was used as a pre-emergence herbicide , suggesting that environmental conditions at the time of application, such as soil composition and weather conditions, could potentially impact its effectiveness.

Biochemical Analysis

Biochemical Properties

Medinoterb acetate plays a significant role in biochemical reactions, particularly as an uncoupler of oxidative phosphorylation. This compound disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production. This compound interacts with several biomolecules, including enzymes and proteins involved in cellular respiration. For instance, it affects the activity of ATP synthase by preventing the synthesis of ATP from ADP and inorganic phosphate . Additionally, this compound interacts with mitochondrial proteins, altering their function and stability.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by disrupting cellular respiration, leading to decreased ATP levels. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to increase mitochondrial calcium uptake, which can transiently inhibit myocardial contraction . The compound’s impact on cellular metabolism includes alterations in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its action as an uncoupler of oxidative phosphorylation. By disrupting the proton gradient, this compound inhibits ATP synthase activity, leading to reduced ATP production . This inhibition affects various cellular processes, including energy metabolism and cell signaling. This compound also binds to mitochondrial proteins, altering their structure and function, which further contributes to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent effects on cellular respiration and metabolism, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively uncouple oxidative phosphorylation without causing significant toxicity. At high doses, this compound can induce toxic effects, including acute toxicity in mammals . Threshold effects have been observed, where a specific dosage range leads to maximal biochemical effects without adverse outcomes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily affecting cellular respiration and energy metabolism. The compound interacts with enzymes such as ATP synthase and other mitochondrial proteins, altering their activity and function . These interactions lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. This compound’s role in disrupting oxidative phosphorylation highlights its potential as a tool for studying metabolic pathways and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound accumulates in the mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues can influence its efficacy and toxicity, making it essential to understand its transport mechanisms.

Subcellular Localization

This compound primarily localizes to the mitochondria, where it exerts its uncoupling effects on oxidative phosphorylation The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Medinoterb acetate is synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives. The process typically involves the reaction of benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 50-60°C and a reaction time of 2-3 hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Medinoterb acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medinoterb acetate has found applications in various scientific research fields:

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a different mode of action.

    Glyphosate: A non-selective herbicide that inhibits the shikimate pathway in plants.

    Atrazine: A selective herbicide used to control broadleaf weeds and grasses.

Uniqueness of Medinoterb Acetate: this compound is unique due to its specific mode of action as an uncoupler of oxidative phosphorylation. Unlike other herbicides that target specific enzymes or pathways, this compound disrupts the energy production process in plant cells, making it effective against a broad range of weed species .

Properties

IUPAC Name

(6-tert-butyl-3-methyl-2,4-dinitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-7-10(14(17)18)6-9(13(3,4)5)12(21-8(2)16)11(7)15(19)20/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWULXYSYLOIDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)C)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179578
Record name Medinoterb acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2487-01-6
Record name Medinoterb acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2487-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medinoterb acetate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medinoterb acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medinoterb acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medinoterb acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDINOTERB ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONC86O885A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Medinoterb acetate
Reactant of Route 2
Medinoterb acetate
Reactant of Route 3
Medinoterb acetate
Reactant of Route 4
Reactant of Route 4
Medinoterb acetate
Reactant of Route 5
Medinoterb acetate
Reactant of Route 6
Reactant of Route 6
Medinoterb acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.